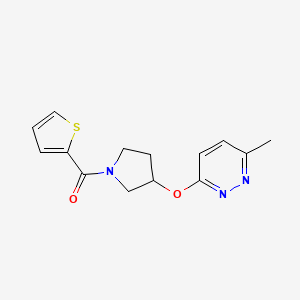
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C14H15N3O2S and its molecular weight is 289.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule with significant potential in medicinal chemistry. Its complex structure, featuring various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C₁₃H₁₄N₂O₂S, with a molecular weight of approximately 258.33 g/mol. It is characterized by the presence of a pyrrolidine ring and a pyridazine moiety, which contribute to its pharmacological properties.
Anticonvulsant Activity
Recent studies have demonstrated that this compound exhibits potent anticonvulsant activity. In the maximal electroshock (MES) test, it showed an effective dose (ED50) of 6.20 mg/kg when administered orally, indicating its potential as an anticonvulsant agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that derivatives of pyrrolidine compounds exhibit varying degrees of antibacterial and antifungal activities. For instance, certain pyrrolidine derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, although further pharmacological assays are needed to elucidate these interactions fully.
Study 1: Anticonvulsant Efficacy
A study conducted on rodent models highlighted the anticonvulsant efficacy of this compound, confirming its potential therapeutic applications in epilepsy management. The results indicated a significant reduction in seizure frequency compared to control groups.
Study 2: Antimicrobial Evaluation
In another investigation focusing on the antimicrobial properties of related pyrrolidine derivatives, several compounds were tested against a panel of bacterial strains. Results indicated that specific modifications to the chemical structure enhanced antibacterial activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Data Table: Summary of Biological Activities
| Activity | Tested Strains/Models | Result | ED50/MIC Values |
|---|---|---|---|
| Anticonvulsant | Maximal Electroshock Test | Significant anticonvulsant activity | ED50 = 6.20 mg/kg |
| Antibacterial | Staphylococcus aureus, Escherichia coli | Strong inhibition | MIC = 0.0039 - 0.025 mg/mL |
| Antifungal | Candida albicans | Moderate inhibition | MIC = 16.69 - 78.23 µM |
Propiedades
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-4-5-13(16-15-10)19-11-6-7-17(9-11)14(18)12-3-2-8-20-12/h2-5,8,11H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZNRGVJXVYWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














